molecular formula C18H18N4O5 B14143850 N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide CAS No. 878978-77-9

N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B14143850
CAS No.: 878978-77-9
M. Wt: 370.4 g/mol
InChI Key: AJSKJNNVWYLXGZ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a morpholinyl group, and a nitrobenzamide group. These functional groups contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.

    Morpholine Introduction: The incorporation of the morpholinyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-2-(piperidin-4-yl)-5-nitrobenzamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    N-(2-carbamoylphenyl)-2-(pyrrolidin-4-yl)-5-nitrobenzamide: Contains a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

N-(2-carbamoylphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

878978-77-9

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C18H18N4O5/c19-17(23)13-3-1-2-4-15(13)20-18(24)14-11-12(22(25)26)5-6-16(14)21-7-9-27-10-8-21/h1-6,11H,7-10H2,(H2,19,23)(H,20,24)

InChI Key

AJSKJNNVWYLXGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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